molecular formula C12H16N2O5S2 B363105 N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide CAS No. 446277-45-8

N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B363105
CAS No.: 446277-45-8
M. Wt: 332.4g/mol
InChI Key: VDLLJVXKUITENX-UHFFFAOYSA-N
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Description

N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide is a chemical compound with the molecular formula C12H16N2O5S2 and a molecular weight of 332.4 g/mol. This compound is characterized by its complex structure, which includes a thieno[3,4-d]thiazine-1,1-dioxide moiety and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the core thieno[3,4-d]thiazine-1,1-dioxide structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thieno[3,4-d]thiazine derivatives.

  • Substitution: Formation of N-substituted derivatives or esters.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide can be compared to other similar compounds, such as N-(1,1-dioxidotetrahydrothien-3-yl)-4-propoxybenzamide and 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide. The uniqueness of this compound lies in its specific combination of thieno[3,4-d]thiazine-1,1-dioxide and acetamide groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S2/c1-9(15)13-10-2-4-12(5-3-10)21(18,19)14-11-6-7-20(16,17)8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLLJVXKUITENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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